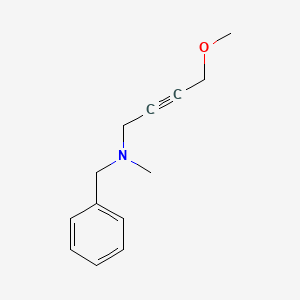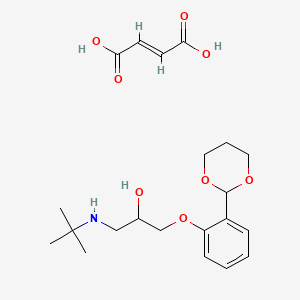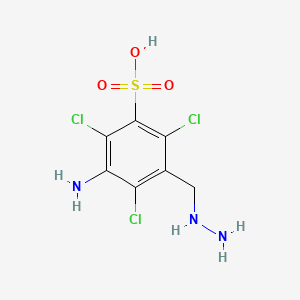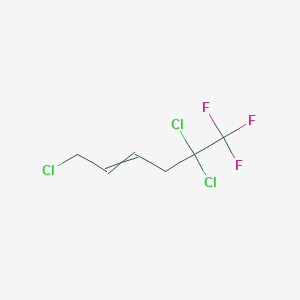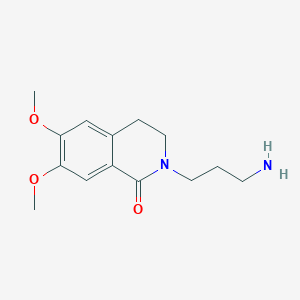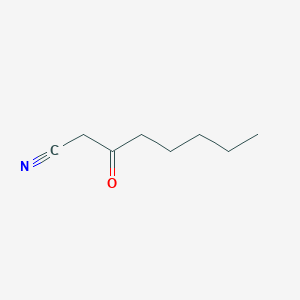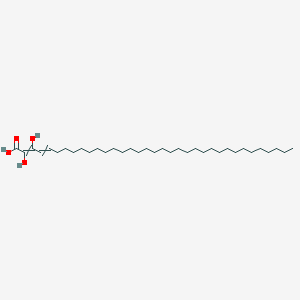![molecular formula C13H14O3 B14469491 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine CAS No. 65383-15-5](/img/structure/B14469491.png)
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine is a chemical compound with a unique structure that includes a pyrano and benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous acetonitrile at low temperatures . This reaction leads to the formation of the desired pyrano ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dihydroxy-7,7-dimethyl-1,7,8,9-tetrahydropyrano[2,3-g]indole-3-carboxylic acid
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrano[2,3-f]chromenone derivatives
Uniqueness
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine is unique due to its specific ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
65383-15-5 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7,7-dimethyl-2,3-dihydropyrano[3,2-g][1,4]benzodioxine |
InChI |
InChI=1S/C13H14O3/c1-13(2)4-3-9-7-11-12(8-10(9)16-13)15-6-5-14-11/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
AASQAGZAZRQUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
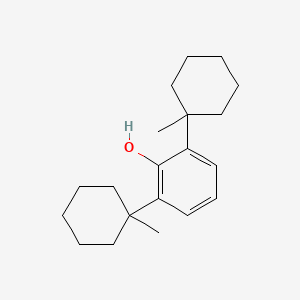
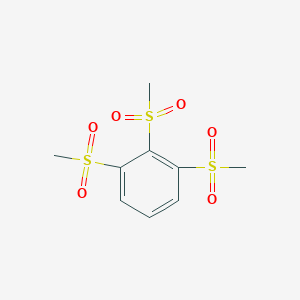
![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
